molecular formula C7H12O2 B8609627 3-(Hydroxymethyl)-4-methylpent-4-en-2-one CAS No. 61345-91-3

3-(Hydroxymethyl)-4-methylpent-4-en-2-one

Cat. No. B8609627
CAS RN: 61345-91-3
M. Wt: 128.17 g/mol
InChI Key: GRSVJLFQCOOFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-4-methylpent-4-en-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-4-methylpent-4-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4-methylpent-4-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61345-91-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methylpent-4-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(4-8)6(3)9/h7-8H,1,4H2,2-3H3

InChI Key

GRSVJLFQCOOFSN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CO)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction is carried out at temperatures between 20° and 130° C. The reaction time is, for example, 3 hours at 30° C and a few minutes at 100° C. Advantageously, the mesityl oxide and catalyst are initially introduced and formaldehyde is metered in. The 2-methyl-3-hydroxymethyl-pent-1-en-4-one can be isolated from the reaction mixture by, for example, distillation, advantageously after neutralising the basic catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

contacting mesityl oxide with formaldehyde in the presence of 0.1 to 10 mol percent of a bicyclic amidine per mol of mesityl oxide whereby to obtain 2-methyl-3-hydroxymethyl-pent-1-en-4-one; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bicyclic amidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

30 g (1 mol) of paraformaldehyde were added to a mixture of 490 g (5 mols) of mesityl oxide and 15.2 g (0.1 mol) of 1,8-diazabicyclo[5.4.0]undec-7-ene over the course of 2 - 3 hours at 30° C. After completion of the addition of formaldehyde, the reaction mixture was stirred for about a further hour, then cooled to 0° C and neutralised with dilute hydrochloric acid. The organic phase was separated off and the aqueous phase was repeatedly extracted with methylene chloride. The combined organic phases were dried with zeolite, filtered off and then freed from methylene chloride. The residue (506 g) was fractionally distilled in a high vacuum at about 0.1 - 1 mm Hg. Thereby, 431 g of mesityl oxide were recovered. As a further fraction, 47 g of crude product of boiling point 45° - 85° C/l mm Hg were obtained. A further fractional distillation of this crude product gave 35.5 g of 2-methyl-3-hydroxymethyl-pent-1-en-4-one of boiling point 50° - 52° C/0.2 mm Hg (yield: 78%, relative to mesityl oxide converted), in the form of a colourless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.